molecular formula C6H14ClNO2S B1644324 N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride CAS No. 1052552-74-5

N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

Cat. No.: B1644324
CAS No.: 1052552-74-5
M. Wt: 199.7 g/mol
InChI Key: YXAPQTQTPBOJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163 It is known for its unique structure, which includes a tetrahydrothiophene ring with an ethylamine substituent and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride typically involves the following steps:

    Formation of Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through cyclization reactions.

    Introduction of Ethylamine Group: The ethylamine group is introduced via nucleophilic substitution reactions.

    Oxidation to Sulfone: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted amines.

Scientific Research Applications

N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene: Lacks the ethylamine and sulfone groups.

    N-Methyltetrahydrothiophen-3-amine 1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.

    Tetrahydrothiophene-3-amine: Lacks the sulfone group.

Uniqueness

N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is unique due to the presence of both the ethylamine and sulfone groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-ethyl-1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-2-7-6-3-4-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAPQTQTPBOJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.